

An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxypyridazine-3-carboxylic acid

Cat. No.: B1315001

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Methoxypyridazine-3-carboxylic acid** is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.^[1] Its structure, featuring a pyridazine ring substituted with a methoxy group and a carboxylic acid group, imparts unique chemical properties and reactivity.^{[1][2]} This makes it a compound of significant interest in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.^{[1][2][3]} This document provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and potential applications.

Core Chemical and Physical Properties

The fundamental physicochemical properties of **6-Methoxypyridazine-3-carboxylic acid** are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
CAS Number	56434-28-7	[2] [4] [5]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[2] [5] [6]
Molecular Weight	154.12 g/mol	[2] [5] [6]
IUPAC Name	6-methoxypyridazine-3-carboxylic acid	[2] [5]
Appearance	White to grey crystalline powder	[1]
Melting Point	160 to 163 °C	[2]
Boiling Point	401.0 ± 25.0 °C at 760 mmHg	[6]
Density	1.4 ± 0.1 g/cm ³	[6]
Flash Point	196.3 ± 23.2 °C	[6]
Solubility	High solubility in water	[2]
Storage	Store at 0-8 °C, sealed in a dry place	[1] [7]

Structural Identifiers:

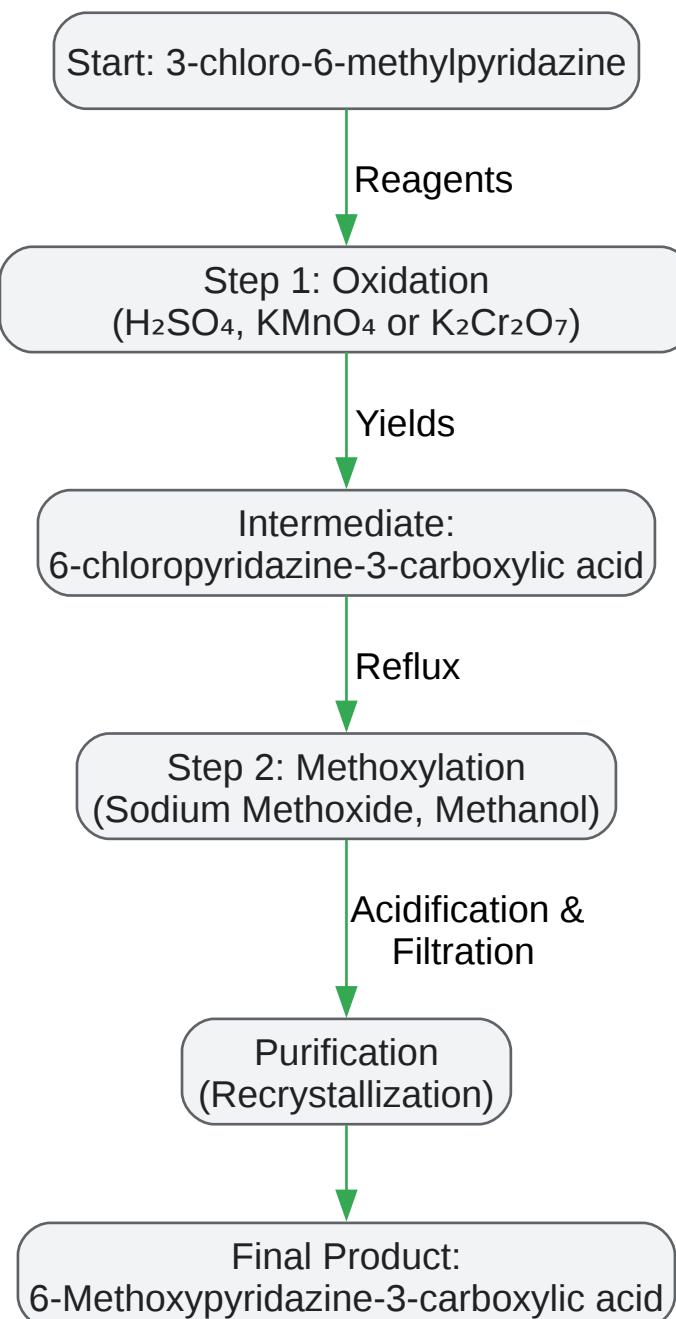
Identifier	Value	Source(s)
SMILES	COc1=NN=C(C=C1)C(=O)O	[2] [5]
InChI	InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3, (H,9,10)	[2] [5]
InChI Key	SMBBNQVBFDIQMJ-UHFFFAOYSA-N	[2] [5]

Experimental Protocols: Synthesis

Several synthetic routes for **6-Methoxypyridazine-3-carboxylic acid** have been developed. A common and notable method involves the oxidation of a methyl group on a pyridazine precursor, followed by a nucleophilic substitution to introduce the methoxy group.

Protocol 1: Synthesis from 3-chloro-6-methylpyridazine

This two-step process utilizes readily available starting materials and offers a reliable route to the target compound.[3]


Step 1: Oxidation to 6-chloropyridazine-3-carboxylic acid

- Reaction Setup: 3-chloro-6-methylpyridazine (0.06 mol) is added to 60 mL of 50% sulfuric acid in a flask placed in an ice bath.[3]
- Oxidant Addition: An oxidant, such as potassium permanganate (0.24 mol) or potassium dichromate (0.12 mol), is added portion-wise while stirring, ensuring the reaction temperature is maintained.[3][8]
- Reaction: The mixture is allowed to react at a temperature between 20-80°C (e.g., 80°C for 2 hours).[3]
- Work-up: After cooling, the reaction mixture is diluted with ice water and extracted multiple times with ethyl acetate.[3]
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is recrystallized from methanol to yield 6-chloropyridazine-3-carboxylic acid.[3]

Step 2: Methylation to **6-Methoxypyridazine-3-carboxylic acid**

- Reaction Setup: Sodium methoxide (0.04 mol) and 6-chloropyridazine-3-carboxylic acid (0.02 mol) are added to a solvent such as anhydrous methanol (50 mL) with stirring.[3]
- Reaction: The system is heated to reflux and maintained for 2-6 hours.[3]
- Work-up: The reaction liquid is concentrated under reduced pressure to remove excess solvent. Ice water is then added.[3]

- Isolation: The pH is adjusted to 3-4 with concentrated hydrochloric acid. The mixture is left to stand overnight.[3]
- Purification: The resulting precipitate is collected by filtration and recrystallized with water to obtain the final product, **6-Methoxypyridazine-3-carboxylic acid**.[3]

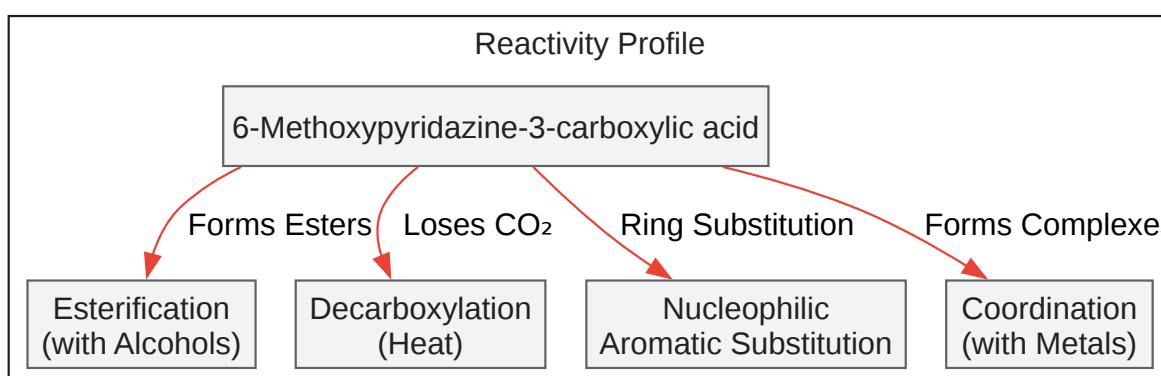
[Click to download full resolution via product page](#)

General workflow for the synthesis of **6-Methoxypyridazine-3-carboxylic acid**.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound.

- Nuclear Magnetic Resonance (^1H NMR): A patent document mentions the existence of a hydrogen nuclear magnetic resonance spectrogram for the compound, which is used to confirm its structure.[\[3\]](#)
- Mass Spectrometry (MS): The same patent also refers to a mass spectrum (ESI-pattern) to verify the molecular weight and fragmentation of **6-Methoxypyridazine-3-carboxylic acid**.[\[3\]](#) Predicted collision cross section (CCS) values for various adducts have also been calculated.[\[9\]](#)
- Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show characteristic absorption bands.[\[10\]](#)[\[11\]](#)
 - O-H Stretch: A very broad band is expected in the region of $3300\text{-}2500\text{ cm}^{-1}$, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[\[10\]](#)[\[12\]](#)
 - C=O Stretch: A strong, intense band should appear between $1760\text{-}1690\text{ cm}^{-1}$.[\[10\]](#)
 - C-O Stretch: A band in the $1320\text{-}1210\text{ cm}^{-1}$ region is also anticipated.[\[10\]](#)


Chemical Reactivity and Stability

The reactivity of **6-Methoxypyridazine-3-carboxylic acid** is influenced by its three key structural features: the carboxylic acid group, the methoxy group, and the electron-deficient pyridazine ring.

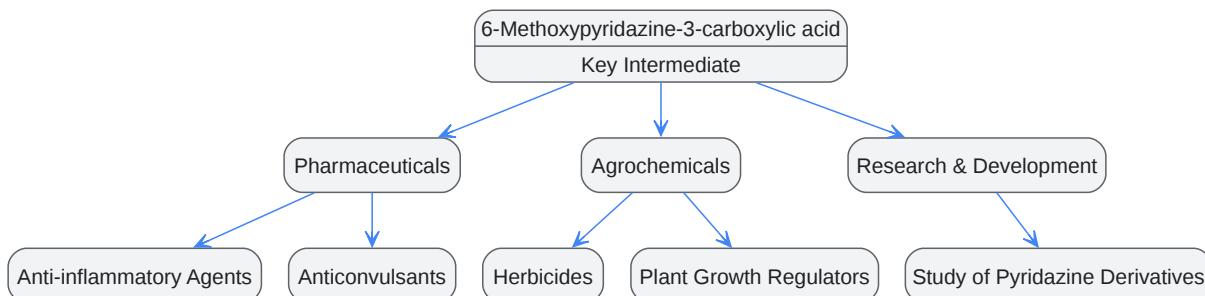
- Carboxylic Acid Reactions: It undergoes typical reactions of carboxylic acids.
 - Esterification: It readily reacts with alcohols in the presence of an acid catalyst or via an acid chloride intermediate to form the corresponding esters.[\[2\]](#) For example, refluxing with thionyl chloride followed by treatment with methanol yields methyl 6-methoxypyridazine-3-carboxylate.[\[2\]](#)

- Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide from the carboxylic acid group.[2]
- Pyridazine Ring Reactions:
 - Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution reactions at positions activated by the ring nitrogen atoms.[2]
 - Ring Contraction: Computational studies suggest that pyridazine derivatives with electron-withdrawing groups, such as the carboxylic acid at the 3-position, have the potential to undergo reductive ring contraction to form pyrrole derivatives under specific conditions.[2]
- Coordination Chemistry: The compound can act as a bidentate ligand, coordinating with transition metals through its nitrogen and oxygen donor atoms to form stable complexes.[2]

Stability: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[13]

[Click to download full resolution via product page](#)

Key chemical reactions of **6-Methoxypyridazine-3-carboxylic acid**.


Applications and Biological Activity

6-Methoxypyridazine-3-carboxylic acid is a valuable intermediate with applications in several fields, primarily driven by the biological activity of its derivatives.

- Pharmaceutical Industry: It serves as a crucial building block for synthesizing more complex and potent drug molecules.[1][2] Its derivatives have shown potential as anticonvulsant, anti-inflammatory, and analgesic agents.[1][2]
- Agrochemicals: The compound and its derivatives are used in the development of agrochemicals, including herbicides and plant growth regulators.[1][2][3]
- Research Chemical: It is widely used in laboratory settings for studying the chemical and biological properties of pyridazine derivatives and for developing new synthetic methodologies.[1][2]

Potential Biological Activities:

- Antimicrobial Activity: Some studies have indicated that the compound exhibits moderate antibacterial properties against certain bacterial strains.[2]
- Anti-inflammatory Properties: There is potential for the compound to modulate inflammatory pathways, though further research is required to confirm the mechanisms.[1][2]

[Click to download full resolution via product page](#)

Primary application areas stemming from **6-Methoxypyridazine-3-carboxylic acid**.

Safety and Handling

According to safety data sheets, **6-Methoxypyridazine-3-carboxylic acid** is associated with the following hazards:

- Harmful if swallowed (H302).[4][5][14]
- Causes skin irritation (H315).[4][5][14]
- Causes serious eye irritation (H319).[4][5][14]
- Harmful if inhaled (H332).[4][5][14]
- May cause respiratory irritation (H335).[4][5][14]

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[15] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. 6-Methoxypyridazine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 7. 56434-28-7|6-Methoxypyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. guidechem.com [guidechem.com]

- 9. PubChemLite - 6-methoxypyridazine-3-carboxylic acid (C₆H₆N₂O₃)
[pubchemlite.lcsb.uni.lu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. 6-Methoxypyridazine-3-carboxylic acid Safety Data Sheets(SDS) lookchem
[lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxypyridazine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315001#6-methoxypyridazine-3-carboxylic-acid-chemical-properties\]](https://www.benchchem.com/product/b1315001#6-methoxypyridazine-3-carboxylic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com